molecular formula C16H20ClN3O B2673995 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one CAS No. 899726-08-0

1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one

Cat. No. B2673995
CAS RN: 899726-08-0
M. Wt: 305.81
InChI Key: XEKQKGYIIOSTTI-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one, also known as CGP 3466B, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s by Novartis Pharma AG and has since been investigated for its neuroprotective and anti-inflammatory properties.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B has been studied extensively for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been investigated for its anti-inflammatory properties and its potential as a treatment for stroke and traumatic brain injury. In addition, 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B has been studied for its ability to improve mitochondrial function and reduce oxidative stress.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B is not fully understood, but it is believed to act by inhibiting the activation of the transcription factor NF-κB. This leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B has also been shown to improve mitochondrial function by increasing the expression of mitochondrial genes and reducing oxidative stress.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve mitochondrial function, and protect against neuronal damage. In addition, 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B has been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B in lab experiments is its well-established synthesis method and availability. It is also a relatively stable compound and can be easily stored and transported. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. It may also be useful in the treatment of stroke and traumatic brain injury. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B involves the reaction of 3-chloro-2-methylphenyl isocyanate with 3-methylbutylamine and pyrazin-2-one. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography or recrystallization. The yield of the synthesis method is typically around 50-60%.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c1-11(2)7-8-18-15-16(21)20(10-9-19-15)14-6-4-5-13(17)12(14)3/h4-6,9-11H,7-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKQKGYIIOSTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN=C(C2=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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